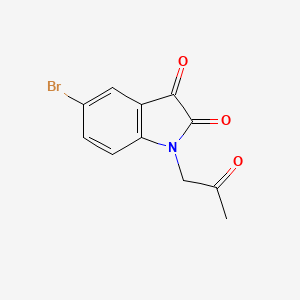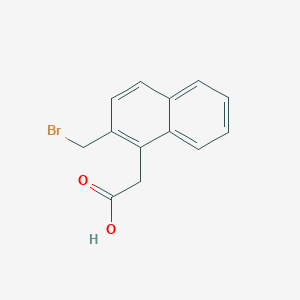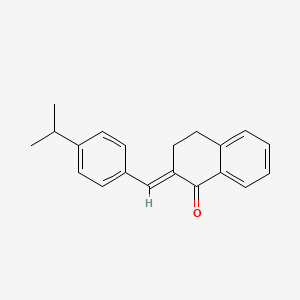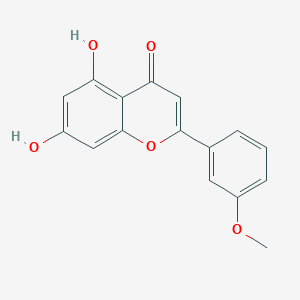
N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: is a synthetic organic compound characterized by the presence of a tetrahydronaphthalene core linked to two acetamide groups via methylene bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be obtained through the hydrogenation of naphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized to introduce methylene groups at the 1 and 4 positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable catalyst.
Amidation: The final step involves the reaction of the functionalized tetrahydronaphthalene with acetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired compound.
Industrial Production Methods
Industrial production of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.
Catalytic Functionalization: Use of industrial catalysts for efficient Friedel-Crafts alkylation.
Continuous Amidation: Implementation of continuous flow reactors for the amidation step to enhance yield and purity.
化学反应分析
Types of Reactions
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized derivatives.
Substitution: The methylene groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the acetamide groups.
Substitution Products: Compounds with new substituents replacing the methylene groups.
科学研究应用
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene bridges and acetamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: can be compared with other bis-acetamide compounds, such as:
Uniqueness
The uniqueness of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide lies in its tetrahydronaphthalene core, which provides a rigid and stable framework. This structural feature enhances its binding interactions and makes it a valuable scaffold in medicinal chemistry and materials science.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
N-[[4-(acetamidomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]acetamide |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)17-9-13-7-8-14(10-18-12(2)20)16-6-4-3-5-15(13)16/h3-6,13-14H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI 键 |
RICTWIGYKJCSLP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1CCC(C2=CC=CC=C12)CNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)


![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)


